(5-(o-Tolyl)pyridin-3-yl)methanamine
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Overview
Description
(5-(o-Tolyl)pyridin-3-yl)methanamine: is an organic compound that belongs to the class of aminopyridines It features a pyridine ring substituted with a methanamine group at the 3-position and an o-tolyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(o-Tolyl)pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with a pyridine derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Amination: The methanamine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by an amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-(o-Tolyl)pyridin-3-yl)methanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form various derivatives, such as secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, (5-(o-Tolyl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (5-(o-Tolyl)pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(5-Phenylpyridin-3-yl)methanamine: Similar structure but with a phenyl group instead of an o-tolyl group.
(5-(p-Tolyl)pyridin-3-yl)methanamine: Similar structure but with a p-tolyl group instead of an o-tolyl group.
(5-(m-Tolyl)pyridin-3-yl)methanamine: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
The presence of the o-tolyl group in (5-(o-Tolyl)pyridin-3-yl)methanamine imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially useful in applications where these specific properties are advantageous.
Properties
CAS No. |
1356110-92-3 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
[5-(2-methylphenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C13H14N2/c1-10-4-2-3-5-13(10)12-6-11(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3 |
InChI Key |
CKQXLMYODIZSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=CC(=C2)CN |
Origin of Product |
United States |
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